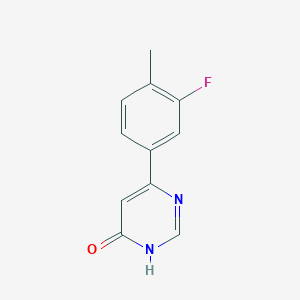

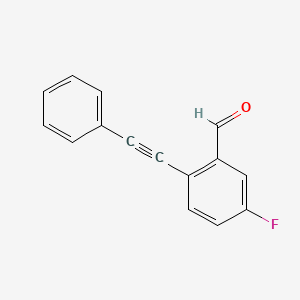

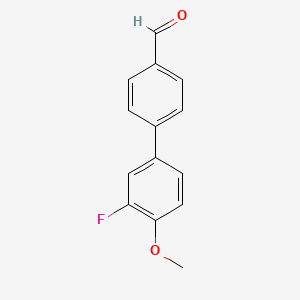

6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol

Übersicht

Beschreibung

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .Physical And Chemical Properties Analysis

The molecular weight of “6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol” is 190.18 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Design and Synthesis for Anti-inflammatory and Analgesic Activities : A study on the design and synthesis of novel derivatives of pyrimidin-4-ol demonstrated their potential as potent anti-inflammatory and analgesic agents. The research emphasized the significance of substituents on the pyrimidine ring in determining the compound's biological activity. Among these derivatives, the compound with chlorophenyl substitution exhibited notable anti-inflammatory and analgesic activities, highlighting the role of structural modifications in enhancing pharmacological profiles (Muralidharan, S. James Raja, Asha Deepti, 2019).

Anticancer Properties of Fluorinated Derivatives : Fluorinated coumarin-pyrimidine hybrids were synthesized and showed potent anticancer activities against human cancer cell lines, including lung carcinoma and adenocarcinoma mammary gland. This study underscores the therapeutic potential of fluorinated pyrimidine derivatives in cancer treatment. The DNA cleavage study revealed that some compounds inhibit the growth of pathogenic organisms by cleaving DNA, suggesting a mechanism for their anticancer activity (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).

Inhibition of Tyrosine Kinase Activity : Derivatives of pyrimidin-4-ol have been explored as inhibitors of the tyrosine kinase activity of receptors for the EGF family of growth factors. Such compounds have potential applications in treating diseases characterized by aberrant tyrosine kinase activity (G. Rewcastle et al., 1998).

Potential Therapeutic Applications

Cognitive Impairment and Neurodegenerative Diseases : Research into 3-aminopyrazolo[3,4-d]pyrimidinones has identified potent inhibitors of phosphodiesterase 1 (PDE1), with one compound, ITI-214, being investigated for its potential to treat cognitive deficits associated with schizophrenia and Alzheimer's disease. This highlights the role of pyrimidine derivatives in developing treatments for central nervous system disorders (Peng Li et al., 2016).

Nonlinear Optical Materials : Pyrimidine derivatives have been examined for their nonlinear optical (NLO) properties, indicating their potential for applications in optoelectronic devices. This research demonstrates the versatility of pyrimidine derivatives beyond pharmacological uses, extending into materials science for their electronic and optical properties (A. Hussain et al., 2020).

Eigenschaften

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-7-2-3-8(4-9(7)12)10-5-11(15)14-6-13-10/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOXOPYLVSXLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)

![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)